1H-Indole-3-dodecanol, 4-methoxy-
Description
Structure
3D Structure
Properties
CAS No. |
651331-35-0 |
|---|---|
Molecular Formula |
C21H33NO2 |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
12-(4-methoxy-1H-indol-3-yl)dodecan-1-ol |
InChI |
InChI=1S/C21H33NO2/c1-24-20-15-12-14-19-21(20)18(17-22-19)13-10-8-6-4-2-3-5-7-9-11-16-23/h12,14-15,17,22-23H,2-11,13,16H2,1H3 |
InChI Key |
FDJPBSOFNWSYCW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)CCCCCCCCCCCCO |
Origin of Product |
United States |
Synthetic Methodologies for 1h Indole 3 Dodecanol, 4 Methoxy and Analogous Indole Structures
Established Conventional Synthesis Routes for Indole (B1671886) Ring Formation
Over the last century, a number of robust methods for indole synthesis have been developed, each with its own advantages and mechanistic nuances. These classical name reactions remain fundamental in the synthetic chemist's toolkit.
Fischer Indole Synthesis and Mechanistic Insights
Discovered by Emil Fischer in 1883, the Fischer indole synthesis is one of the oldest and most widely used methods for preparing indoles. nih.govbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.combhu.ac.in A variety of Brønsted and Lewis acids can be employed as catalysts. nih.gov
The mechanism of the Fischer indole synthesis is a well-studied, multi-step process:
Hydrazone Formation: The initial step is the condensation of an arylhydrazine with a carbonyl compound to form an arylhydrazone.
Tautomerization: The arylhydrazone then tautomerizes to its enamine form.
rsc.orgrsc.org-Sigmatropic Rearrangement: The protonated enamine undergoes an irreversible rsc.orgrsc.org-sigmatropic rearrangement, which results in the cleavage of the N-N bond. byjus.com
Aromatization and Cyclization: The resulting di-imine intermediate re-aromatizes, and subsequent intramolecular attack by the nucleophilic amine group on the imine carbon forms a five-membered ring.
Ammonia Elimination: Finally, the elimination of a molecule of ammonia leads to the formation of the aromatic indole ring. byjus.com
One of the key features of this synthesis is that it can often be performed as a one-pot reaction, without the need to isolate the intermediate arylhydrazone. byjus.com However, the use of unsymmetrical ketones can lead to the formation of two regioisomeric products. byjus.com
Reissert Indole Synthesis and its Synthetic Utility
The Reissert indole synthesis provides a route to indoles starting from o-nitrotoluene and its derivatives. This multi-step synthesis involves the condensation of the o-nitrotoluene with diethyl oxalate in the presence of a base, such as potassium ethoxide. bhu.ac.in
The synthetic sequence is as follows:
Condensation: The reaction begins with the base-catalyzed condensation of o-nitrotoluene with diethyl oxalate to yield ethyl o-nitrophenylpyruvate.
Reductive Cyclization: This intermediate then undergoes a reductive cyclization, typically using reagents like zinc in acetic acid or ferrous sulfate and ammonia. This step reduces the nitro group to an amine, which then spontaneously cyclizes.
Formation of Indole-2-carboxylic acid: The cyclization product is indole-2-carboxylic acid.
Decarboxylation: If the unsubstituted indole is desired, the indole-2-carboxylic acid can be decarboxylated by heating.
The Reissert synthesis is particularly useful for preparing indole-2-carboxylic acids, which can be valuable intermediates for further functionalization.
Larock Indole Synthesis and Palladium-Catalyzed Cyclizations
The Larock indole synthesis is a powerful and versatile method that utilizes palladium catalysis to construct the indole ring. This reaction involves the heteroannulation of an o-iodoaniline with a disubstituted alkyne. A key advantage of the Larock synthesis is its high regioselectivity and tolerance for a wide range of functional groups.
The catalytic cycle is generally understood to proceed through the following steps:
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition into the carbon-iodine bond of the o-iodoaniline.
Alkyne Coordination and Insertion: The alkyne then coordinates to the resulting arylpalladium(II) complex and subsequently undergoes migratory insertion into the aryl-palladium bond.
Intramolecular Amination: The nitrogen atom of the aniline then displaces the halide on the palladium in an intramolecular fashion, forming a six-membered palladacycle.
Reductive Elimination: Finally, reductive elimination from this intermediate furnishes the indole product and regenerates the palladium(0) catalyst.
This method allows for the synthesis of a wide variety of 2,3-disubstituted indoles with a high degree of control over the substitution pattern.
Other Cycloaddition and Condensation Reactions for Indole Scaffolds
Beyond the classical named reactions, various cycloaddition and condensation strategies have been developed for the synthesis of the indole core. These methods often provide access to unique substitution patterns and complex indole-containing architectures.
Diels-Alder Reactions: Intramolecular Diels-Alder reactions of furan derivatives have been utilized to construct the indole framework. For instance, an α-lithiated alkylaminofuran can react with an α,β-unsaturated carbonyl compound, and the resulting intermediate can undergo an intramolecular Diels-Alder cycloaddition, followed by aromatization to yield a 4-substituted indole. nih.gov This approach is particularly amenable to microwave-assisted conditions. nih.gov
[2+2] Cycloadditions: Visible-light-promoted intermolecular [2+2] cycloaddition reactions between indoles and alkenes have been developed to synthesize cyclobutane-fused indolines. rsc.orgnih.gov These reactions often exhibit excellent regio- and stereoselectivity and proceed under mild, environmentally friendly conditions. rsc.org Intramolecular versions of this reaction have also been reported, providing access to complex polycyclic indoline derivatives. acs.org
Condensation Reactions: Acid-catalyzed condensation reactions of indoles with carbonyl compounds, such as acetophenones, can lead to the formation of bis(indolyl)alkanes or more complex cyclized products like cyclopent[b]indoles. tandfonline.com The product distribution can be influenced by the electronic properties of the substituents on the acetophenone and the reaction temperature. tandfonline.com Additionally, transition-metal-free, base-mediated condensation reactions of N- or O-benzyl benzaldehydes with dimethyl sulfoxide as a carbon source can provide 2-aryl indoles. organic-chemistry.org
Modern and Sustainable Chemistry Approaches in Indole Synthesis
In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this regard, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles. tandfonline.comijpsjournal.com
Microwave-Assisted Synthesis of Indole Derivatives
Microwave irradiation has been successfully applied to a variety of indole syntheses, including many of the classical methods, to enhance reaction rates and yields. nih.gov The ability of polar molecules to efficiently absorb microwave energy leads to rapid and uniform heating, which can accelerate reactions that are often sluggish under conventional heating. ijpsjournal.com
Microwave-assisted methods have been developed for:
Fischer Indole Synthesis: The Fischer indole synthesis can be significantly accelerated using microwave irradiation. For example, the reaction of phenylhydrazine (B124118) with cyclohexanone in the presence of p-toluenesulfonic acid can be completed in minutes with high yields. researchgate.net
Bischler Indole Synthesis: A solvent-free, microwave-assisted Bischler indole synthesis has been reported, where anilines react with phenacyl bromides in the solid state to produce 2-arylindoles in good yields. organic-chemistry.org
Madelung Indole Synthesis: The Madelung synthesis, which traditionally requires very high temperatures, can be performed under solvent-free, microwave-assisted conditions using potassium tert-butoxide as the base. sciforum.net
Palladium-Catalyzed Cyclizations: Microwave heating has been effectively used in palladium-catalyzed intramolecular oxidative couplings of N-aryl enamines to afford functionalized indoles in excellent yields. mdpi.com
Cycloisomerization Reactions: The cycloisomerization of 2-alkynylanilines to indoles can be promoted by microwave irradiation in water, sometimes with the aid of catalytic amounts of simple salts, avoiding the need for metal catalysts. elte.hu
The following table provides a summary of various microwave-assisted indole synthesis reactions with their respective conditions and outcomes.
| Synthesis Type | Reactants | Catalyst/Base | Solvent | Microwave Conditions | Product | Yield (%) |
| Fischer | Phenylhydrazine, Cyclohexanone | p-TSA | None | 600 W, 3 min | 1,2,3,4-Tetrahydrocarbazole | 91 |
| Fischer | 2-(4-Hydrazinophenyl)ethanesulfonic acid methylamide, Acetophenone | Acetic acid | Ethanol | 300 W, 80 °C, 10 min | 2-Aryl indole derivative | 93 |
| Bischler | Aniline, Phenacyl bromide | NaHCO₃ | None | 540 W, 45-60 s | 2-Phenylindole | 52-75 |
| Madelung | 4-tert-Butyl-N-o-tolylbenzamide | K-tert-butoxide | None | 1000 W, 330 °C, 20 min | 2-(4-tert-Butylphenyl)-1H-indole | 64 |
| Pd-Catalyzed Cyclization | N-Aryl enamine carboxylate | Pd(OAc)₂/Cu(OAc)₂/K₂CO₃ | DMF | 60 °C | 2-Methyl-1H-indole-3-carboxylate derivative | >90 |
| Cycloisomerization | 2-Ethynylaniline | NaHCO₃ | Water | Cycles of 5 min | Indole | 61 |
Table 1: Examples of Microwave-Assisted Indole Syntheses
Application of Ionic Liquids and Green Solvents in Indole Chemistry
The use of ionic liquids (ILs) as green solvents and catalysts has marked a significant advancement in indole synthesis. ILs are favored for their non-volatility, thermal stability, and potential for reusability. pharmacyjournal.in Brønsted acidic ionic liquids, for example, can function as both the solvent and catalyst in reactions like the Fischer indole synthesis, often leading to excellent yields under mild conditions. researchgate.net This dual role eliminates the need for additional, often hazardous, organic solvents. researchgate.net
Task-specific acidic ionic liquids have been designed to overcome the drawbacks of traditional Brønsted and Lewis acids, which are often hazardous and difficult to reuse. rsc.org For instance, SO3H-functionalized ionic liquids have been successfully used as recyclable catalysts for Fischer indole synthesis in an aqueous medium, demonstrating high catalytic activity. rsc.orgrsc.org The reaction products can be easily separated, and the catalyst can be regenerated, aligning with the principles of green chemistry. rsc.org
Table 1: Examples of Ionic Liquids in Indole Synthesis
| Ionic Liquid Type | Role | Key Advantages | Reference |
|---|---|---|---|
| Brønsted Acidic ILs (BAILs) | Dual Solvent-Catalyst | Reusable, mild conditions, high yields | researchgate.net |
| SO3H-functionalized ILs | Catalyst in Water | High activity, recyclable, avoids organic solvents | rsc.orgrsc.org |
Solvent-Free and Water-Mediated Reaction Conditions
Moving towards greener protocols, solvent-free and water-mediated reactions have become attractive alternatives for indole synthesis. Water is an ideal solvent due to its non-toxic, non-flammable, and abundant nature. The Fischer indole synthesis has been effectively carried out in water, catalyzed by novel SO3H-functionalized ionic liquids, yielding various indoles in 68–96% yields. rsc.orgrsc.org This approach allows for the entire process to occur without the use of any organic solvents. rsc.org Various methodologies have been developed utilizing different catalysts, including transition metals, peptides, and nanoparticles, in aqueous media. researchgate.net
Solvent-free reactions represent another pinnacle of green synthesis. Mechanochemical protocols, for instance, can induce effective Fischer indolization without any solvent. researchgate.net One study detailed a catalyst-free synthesis of 3-substituted indoles using polyethylene glycol (PEG) 400 as a reaction promoter and medium, achieving yields of 86-96%. openmedicinalchemistryjournal.com Similarly, Cellulose Sulfuric Acid, a solid acid catalyst, has been used for the reaction between indoles and aldehydes under solvent-free conditions, offering the advantage of being reusable. openmedicinalchemistryjournal.com
Nanocatalysis and Biocatalysis for Enhanced Indole Synthesis
The fields of nanocatalysis and biocatalysis offer highly efficient and selective routes to indole derivatives.
Nanocatalysis utilizes catalysts at the nanoscale, which provides a high surface area, leading to enhanced catalytic activity and often milder reaction conditions. researchgate.net Magnetic nanoparticles (MNPs), in particular, are advantageous because they can be easily recovered from the reaction mixture using an external magnet and reused, which is both economical and sustainable. researchgate.netresearchgate.net Palladium-based nanoparticles have also been employed in the synthesis of N-free indoles under mild reaction conditions. mdpi.com
Biocatalysis employs enzymes to perform chemical transformations, offering unparalleled selectivity under mild, environmentally friendly conditions. livescience.ioresearchgate.net While enzymes are widely used to create stereospecific bonds, their application as catalysts for the synthesis of aromatic molecules like indoles is a growing area of research. livescience.io For example, monoamine oxidase (MAO-N) enzymes have been used to biocatalytically aromatize indoline derivatives into indoles. livescience.io This chemo-enzymatic approach is inspired by natural metabolic transformations and avoids the harsh conditions and rare metals often used in traditional syntheses. livescience.io Lipases have also been found to catalyze non-natural reactions, such as the C-3 alkylation of oxindoles, demonstrating the versatility of enzymes in heterocyclic chemistry. researchgate.net
Microflow Synthesis Techniques for Efficient Indole Derivative Production
Microflow synthesis, or flow chemistry, is a modern technique that is changing the paradigm of chemical synthesis. nih.govmdpi.com In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This technology offers several advantages over traditional batch synthesis, including enhanced safety, improved reaction efficiency, higher yields, and shorter reaction times. mdpi.com
The Hemetsberger–Knittel synthesis of indoles, for example, has been adapted to a flow system, resulting in similar yields to microwave-assisted methods but with a significant reduction in reaction time (from 10 minutes to approximately 1 minute). mdpi.com The Fischer indole synthesis has also been successfully implemented under microwave-assisted continuous flow conditions, enabling the use of very short residence times (30 seconds), which helps to inhibit the formation of by-products. mdpi.com
Regioselective Functionalization Strategies Relevant to 1H-Indole-3-dodecanol, 4-methoxy-
The specific structure of 1H-Indole-3-dodecanol, 4-methoxy- requires precise functionalization at the C3 and C4 positions of the indole core.
Strategies for C3-Alkylation of Indoles with Alcohols
The introduction of the dodecanol (B89629) side chain at the C3 position is a critical step. Direct C3-alkylation of the indole nucleus with an alcohol like 1-dodecanol (B7769020) is an atom-economical and environmentally benign approach. This transformation is often achieved via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. researchgate.netchemrxiv.org In this process, a metal catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde. The aldehyde then condenses with the indole, and the catalyst returns the hydrogen to reduce the resulting intermediate, yielding the C3-alkylated indole and water as the only byproduct. researchgate.netrsc.org
Various transition-metal catalysts have been developed for this purpose, offering high efficiency and selectivity.
Table 2: Catalytic Systems for C3-Alkylation of Indoles with Alcohols
| Catalyst System | Alkylating Agent | Key Features | Reference |
|---|---|---|---|
| Nickel Complex | Primary/Secondary Alcohols | Air and moisture-stable pre-catalyst, broad substrate scope | rsc.orgrsc.org |
| Iron(II) Complex | Various Alcohols | Air-stable, redox-active catalyst, scalable to gram-scale | researchgate.net |
| Palladium(II) | Alcohols | Efficient C3-alkylation via borrowing hydrogen mechanism | researchgate.net |
Directed Methoxy (B1213986) Group Introduction and Manipulation at the Indole Core
Introducing a methoxy group specifically at the C4 position of the indole ring presents a challenge due to the inherent reactivity of the pyrrole (B145914) ring, which typically favors electrophilic substitution at C3. bhu.ac.innih.gov Therefore, directed strategies are often necessary.
One approach involves the synthesis of a pre-functionalized precursor. A practical one-pot synthetic method has been developed for 4-alkoxy-3-formylindoles starting from 3-formylindole. clockss.org This method involves a three-step sequence of thallation at C4, iodination, and subsequent methoxylation with sodium methoxide and cuprous iodide. clockss.org The resulting 4-methoxy-3-formylindole can then serve as a versatile intermediate for further modifications, including the introduction of the C3-dodecanol chain.
Another strategy involves the use of a directing group, often at the C3 position, to guide a metal catalyst to activate the C4-H bond for subsequent functionalization. nih.gov Carbonyl-based directing groups have proven successful in facilitating C4-H activation. nih.gov Furthermore, methods for the direct introduction of alkoxy groups onto a pre-formed indole ring have been explored, often requiring specific catalysts and reaction conditions to achieve the desired regioselectivity. clockss.org The peculiarity of methoxy-substituted phenylhydrazones in the Fischer indole synthesis can also be leveraged to construct the 4-methoxyindole (B31235) core directly. nih.gov
Methodologies for Incorporating Long-Chain Alcohol Moieties (e.g., Dodecanol)
The introduction of a long-chain alcohol moiety, such as a dodecanol group, at the C3 position of the indole nucleus is a key synthetic challenge. The C3 position is the most nucleophilic site in the indole ring, making it susceptible to electrophilic attack. Various synthetic strategies leverage this reactivity to forge the carbon-carbon bond required to append the alkyl chain. These methods can be broadly categorized into direct alkylations and multi-step functionalizations.
A prevalent strategy involves the reaction of indoles with long-chain aldehydes. For instance, the reaction between indole and dodecanal can be facilitated under neat conditions at elevated temperatures to yield the corresponding C3-alkylated product. mdpi.com This approach is a form of electrophilic substitution where the aldehyde, often activated by a catalyst or heat, serves as the electrophile.
Another powerful set of techniques for C3-alkylation is "hydrogen borrowing" or "dehydrogenative coupling" catalysis. researchgate.netnih.gov These methods utilize alcohols as alkylating agents, which are considered green and cost-effective reagents. In this process, a metal catalyst, typically based on earth-abundant metals like manganese or iron, temporarily oxidizes the long-chain alcohol (e.g., dodecanol) to its corresponding aldehyde (dodecanal) in situ. researchgate.netnih.gov The indole then undergoes a condensation reaction with the aldehyde, followed by reduction of the resulting intermediate by the hydrogen that was "borrowed" during the initial oxidation. This atom-economical process regenerates the catalyst and produces water as the only byproduct. nih.gov
Alternatively, a multi-step approach can be employed, often starting with the introduction of a functional group at the C3 position that can be elaborated into the desired long-chain alcohol. One common method is the Friedel-Crafts acylation of the indole ring with a long-chain acyl halide (e.g., dodecanoyl chloride) in the presence of a Lewis acid. The resulting C3-dodecanoyl indole can then be reduced to the target 1H-indole-3-dodecanol using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Similarly, Vilsmeier-Haack formylation can introduce a formyl group at the C3 position. This C3-formylindole is a versatile intermediate that can react with a long-chain organometallic reagent, such as an undecylmagnesium bromide (a Grignard reagent), to form the desired dodecanol side chain. Another approach involves the direct conjugate addition of indoles to α,β-unsaturated ketones, which can be catalyzed by Brønsted acid ionic liquids. mdpi.com While this typically yields β-indolylketones, subsequent reduction of the ketone functionality can provide access to the corresponding alcohol.
The table below summarizes various catalytic approaches for the C3-alkylation of indoles with alcohols or aldehydes, which are foundational for incorporating a dodecanol moiety.
| Catalyst System | Alkylating Agent | General Reaction Type | Key Features |
|---|---|---|---|
| Manganese Pincer Complex | Primary Alcohols (e.g., Benzyl (B1604629) alcohols, Allyl alcohols) | Hydrogen Borrowing / Dehydrogenative Coupling | Atom-economical; uses earth-abundant metal; broad substrate scope. nih.gov |
| Iron(II) Complex with Redox-Active Ligand | Alcohols | Hydrogen Borrowing | Utilizes an air-stable and easy-to-prepare Fe(II)-catalyst; provides good yields for C3-alkylation. researchgate.net |
| Brønsted Acid Ionic Liquid | α,β-Unsaturated Ketones | Michael Addition | Efficient for forming C-C bonds; catalyst can be recycled. mdpi.com |
| Heat (Neat Conditions) | Aldehydes (e.g., Dodecanal) | Electrophilic Substitution | Solvent-free conditions; direct method for coupling indoles and aldehydes. mdpi.com |
N-Functionalization and Protecting Group Strategies in Indole Synthesis
The indole nitrogen atom possesses a reactive N-H bond that can interfere with various synthetic transformations planned for other parts of the molecule, such as the C3-alkylation or functionalization of the benzene (B151609) ring. Therefore, protection of the indole nitrogen is a common and often necessary strategy in the multi-step synthesis of complex indole derivatives. nih.gov The choice of a suitable protecting group is critical and depends on its stability to the reaction conditions of subsequent steps and the ease of its removal upon completion of the synthesis.
Electron-withdrawing groups are frequently used for N-protection as they decrease the nucleophilicity of the nitrogen and can influence the regioselectivity of subsequent reactions. organic-chemistry.org Common examples include carbamates like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), sulfonyl groups like tosyl (Ts), and acyl groups such as acetyl (Ac) and benzoyl (Bz). nih.govnih.gov
Boc (tert-butoxycarbonyl): This group is widely used due to its stability under a range of conditions and its facile removal under mildly acidic conditions (e.g., trifluoroacetic acid), which often leaves other functional groups intact. nih.gov
Ts (Tosyl): The tosyl group is very robust and stable to both acidic and basic conditions, as well as many oxidizing and reducing agents. Its removal, however, requires harsh conditions, such as reduction with sodium in liquid ammonia or treatment with strong bases.
SEM ([2-(trimethylsilyl)ethoxy]methyl): The SEM group is another valuable protecting group, particularly for its unique removal conditions using fluoride ion sources (e.g., tetrabutylammonium fluoride, TBAF), which provides an orthogonal deprotection strategy relative to acid- or base-labile groups. acs.org
Acyl Groups (Ac, Bz): Acetyl and benzoyl groups are readily introduced but are generally more labile, particularly to basic conditions (hydrolysis), which can limit their application in longer synthetic sequences.
The direct synthesis of N-protected indoles is an efficient approach that avoids a separate protection step. For example, methods involving the annulation of N-aryl-N-hydroxycarbamates and alkynes directly yield indoles with N-alkoxycarbonyl groups, which are useful protecting groups. nih.gov The selection of an appropriate N-functionalization strategy is paramount, as the electronic properties of the substituent on the nitrogen can significantly alter the reactivity of the indole ring system. organic-chemistry.org For instance, N-protection is often required for metal-catalyzed C-H functionalization reactions on the benzene portion of the indole core. researchgate.net
The following table provides a comparative overview of commonly used N-protecting groups in indole synthesis.
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Stability |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)2O | Strong acids (e.g., TFA, HCl) | Stable to base, hydrogenation, mild reduction. |
| Benzenesulfonyl | Bs | Benzenesulfonyl chloride | Strong base (e.g., NaOH, KOH) | Stable to acid, many oxidizing/reducing agents. |
| Tosyl (p-Toluenesulfonyl) | Ts | p-Toluenesulfonyl chloride (TsCl) | Strong reducing agents (e.g., Na/NH3), strong base. | Very stable to acid, base, oxidation, and reduction. |
| [2-(Trimethylsilyl)ethoxy]methyl | SEM | SEM-Cl | Fluoride ions (e.g., TBAF), strong acids. | Stable to bases, nucleophiles, and mild acids. acs.org |
| Acetyl | Ac | Acetic anhydride, Acetyl chloride | Base (hydrolysis, e.g., K2CO3/MeOH), Acid. | Limited stability, especially to nucleophiles and bases. |
Biosynthetic Pathways and Natural Occurrence of Indole Alkaloids
Overview of Indole (B1671886) Alkaloid Biosynthesis in Fungal Systems
Fungi, particularly from the Ascomycota phylum, are prolific producers of a wide array of indole alkaloids. nih.govrsc.org The biosynthesis in these organisms is often characterized by the use of nonribosomal peptide synthetases (NRPSs). rsc.org These large, multimodular enzymes assemble nonribosomal peptides by activating and joining amino acid building blocks. rsc.org
A common initial step in fungal indole alkaloid biosynthesis is the electrophilic substitution on the indole ring of tryptophan or a related indole derivative. nih.govrsc.org The C3 position of the indole ring is the most frequent site for such additions due to its high electron density. nih.govrsc.org One of the most common electrophiles is dimethylallyl pyrophosphate (DMAPP), leading to prenylated indole derivatives. rsc.org
Fungal systems also exhibit unique modifications of the indole core. For instance, epoxidation of the C2-C3 double bond can occur, which alters the reactivity of the indole ring and allows for nucleophilic attack at the C2 position. nih.gov Furthermore, fungi can produce complex tripeptide indole alkaloids using trimodular NRPSs, which often incorporate anthranilate as a building block, leading to structurally intricate molecules through surprisingly short pathways. nih.govrsc.org The identification of biosynthetic gene clusters in fungal genomes has significantly advanced our understanding of these pathways. nih.govacs.org
Plant Indole Alkaloid Biosynthetic Pathways and Regulatory Mechanisms
In plants, the biosynthesis of indole alkaloids is a highly regulated and compartmentalized process. ontosight.airesearchgate.net The pathways are particularly well-studied in medicinal plants like Catharanthus roseus, which produces the anticancer drugs vinblastine (B1199706) and vincristine (B1662923). youtube.comhep.com.cn
A key divergence from many fungal pathways is the condensation of tryptamine (B22526) (derived from tryptophan) with the monoterpenoid secologanin. youtube.comhep.com.cn This reaction, catalyzed by strictosidine (B192452) synthase, forms strictosidine, which is a central precursor to the vast majority of monoterpenoid indole alkaloids (MIAs). ontosight.aiyoutube.comhep.com.cn From strictosidine, the pathway branches into numerous routes to produce different classes of MIAs, including the Corynanthe, Iboga, and Aspidosperma types. hep.com.cn
The regulation of these pathways is complex, involving transcription factors that respond to developmental cues and environmental stimuli. ontosight.ai The expression of biosynthetic genes can be specific to certain cell types or tissues. researchgate.net For example, in C. roseus, different steps of the MIA pathway are localized in different cell types within the leaf. researchgate.net
Tryptophan as a Central Precursor in Indole Natural Product Biosynthesis
The amino acid tryptophan is the almost universal precursor for the biosynthesis of indole alkaloids in all organisms. wikipedia.orgontosight.aiyoutube.com The indole ring of tryptophan is typically incorporated directly into the final alkaloid structure.
The initial steps in the utilization of tryptophan can vary. In many plant and some fungal pathways, the first step is the decarboxylation of tryptophan by tryptophan decarboxylase to yield tryptamine. youtube.comnih.gov In other pathways, tryptophan may be hydroxylated or otherwise modified before being incorporated into more complex structures. For instance, in the biosynthesis of serotonin (B10506), tryptophan is first hydroxylated to 5-hydroxytryptophan, which is then decarboxylated. wikipedia.org
Tryptophan itself is synthesized from chorismate via the shikimate pathway. nih.gov Therefore, the availability of tryptophan can be a limiting factor for the production of indole alkaloids.
Enzymatic Transformations in Indole Ring Systems (e.g., Indole-3-acetic acid production)
The indole ring system is subject to a wide variety of enzymatic transformations that contribute to the vast diversity of indole alkaloids. These reactions include:
Hydroxylation: The introduction of hydroxyl groups onto the indole ring is a common modification, catalyzed by enzymes such as monooxygenases. nih.gov This can occur at various positions of the ring.
Methylation: Methyl groups can be added to the nitrogen or carbon atoms of the indole ring, with S-adenosyl methionine (SAM) often serving as the methyl donor. youtube.com
Halogenation: Halogenated indoles are also found in nature, with halogenase enzymes catalyzing the incorporation of chlorine or bromine atoms. researchgate.net
Oxidation and Rearrangement: Complex enzymatic cascades can lead to the oxidation and rearrangement of the indole scaffold, forming intricate polycyclic structures. nih.gov
A well-studied example of enzymatic transformation is the biosynthesis of the plant hormone indole-3-acetic acid (IAA) . wikipedia.org Plants and many microorganisms can synthesize IAA from tryptophan through several independent pathways. wikipedia.orgnih.gov The most common pathway in plants proceeds through indole-3-pyruvic acid (IPA). wikipedia.orgyoutube.com In this pathway, tryptophan is first converted to IPA by an aminotransferase. IPA is then decarboxylated to indole-3-acetaldehyde (IAAld), which is finally oxidized to IAA. nih.gov Bacteria utilize several pathways for IAA synthesis, including the indole-3-acetamide (B105759) (IAM) pathway, where tryptophan is converted to IAM and then to IAA. oup.com
| IAA Biosynthetic Pathway | Key Intermediate(s) | Organisms |
| Indole-3-Pyruvic Acid (IPA) | Indole-3-pyruvic acid, Indole-3-acetaldehyde | Plants, Bacteria wikipedia.orgnih.govoup.com |
| Indole-3-Acetamide (IAM) | Indole-3-acetamide | Bacteria oup.com |
| Tryptamine (TAM) | Tryptamine, Indole-3-acetaldehyde | Plants, Microorganisms nih.gov |
| Indole-3-Acetonitrile (IAN) | Indole-3-acetaldoxime, Indole-3-acetonitrile | Plants nih.govoup.com |
| Tryptophan Side-chain Oxidase (TSO) | Indole-3-acetaldehyde | Pseudomonas fluorescens nih.gov |
Biotechnological Approaches for Engineered Production of Indole Derivatives
The valuable biological activities of many indole alkaloids have driven efforts to produce them using biotechnological methods. researchgate.nethep.com.cn These approaches offer a more sustainable and cost-effective alternative to chemical synthesis or extraction from natural sources. era-learn.eu
Metabolic engineering of microorganisms such as Escherichia coli and Corynebacterium glutamicum has been a key strategy. era-learn.euresearchgate.net By introducing and overexpressing genes from plant or fungal biosynthetic pathways, these microbial cell factories can be engineered to produce specific indole derivatives from simple feedstocks like glucose. researchgate.nethep.com.cn For example, engineered E. coli has been used to produce high titers of IAA. researchgate.net
Another approach involves the use of isolated enzymes as biocatalysts for specific transformations. wur.nl Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of enzymatic reactions to produce complex indole-containing molecules. nih.gov For instance, a three-enzyme system has been developed to produce a range of indole-containing acyloin derivatives. nih.gov These biotechnological strategies hold great promise for the sustainable production of both known and novel indole compounds.
Structure Activity Relationship Sar Investigations of 1h Indole 3 Dodecanol, 4 Methoxy and Analogues
Elucidating the Influence of Alkyl Chain Length at C3 (e.g., Dodecanol (B89629) Moiety) on Biological Activity
The C3 position of the indole (B1671886) ring is the most reactive site for electrophilic substitution, making it a common point for introducing diverse functionalities. wikipedia.orgfrontiersin.org The length and nature of the alkyl substituent at this position can significantly modulate the biological activity of indole derivatives.
Research into indole-based compounds has demonstrated that the C3 position is crucial for various biological interactions. For instance, in the development of HIV-1 fusion inhibitors, modifications at the C3 position were explored to enhance interactions within the hydrophobic pocket of the gp41 transmembrane glycoprotein. nih.govacs.org While these studies focused on benzyl (B1604629) groups rather than long alkyl alcohols, they underscore the strategic importance of C3 substitution for optimizing binding affinity. nih.govacs.org
Table 1: Effect of Alkyl Chain Length on Biological Activity of N-Alkoxy I3C Derivatives nih.gov
| Compound | Relative Fold-Lower Concentration for Half-Maximal Growth Arrest (Compared to I3C) |
| N-methoxy I3C | 23-fold |
| N-ethoxy I3C | 50-fold |
| N-propoxy I3C | 217-fold |
| N-butoxy I3C | 470-fold |
This table illustrates the principle of how increasing alkyl chain length can enhance biological potency in a related class of indole compounds.
Impact of Methoxy (B1213986) Substitution Position (e.g., 4-methoxy vs. 5-methoxy vs. 6-methoxy) on Functional Profiles
The position of a methoxy group on the indole's benzene (B151609) ring significantly influences the molecule's electronic properties and, consequently, its biological activity. chim.it Methoxy groups are electron-donating, which can enhance the reactivity of the indole nucleus towards electrophilic substitution and modulate binding interactions with biological targets. chim.itnih.gov
Studies on methoxyindoles as ligands for the human aryl hydrocarbon receptor (AhR) revealed distinct functional profiles based on the substitution pattern. nih.gov For example, 7-methoxyindole (B1360046) was found to be an effective agonist of AhR, whereas other methoxy-substituted indoles displayed varying degrees of agonist or antagonist activity. nih.gov This demonstrates that the positioning of the methoxy group is a critical determinant of the compound's specific biological effect.
In the context of developing anti-neurodegenerative agents, a methoxy group at the C7 position of the indole nucleus was found to enhance binding affinity to the human A2A adenosine (B11128) receptor. nih.gov Conversely, in the development of CFTR potentiators based on a tetrahydro-γ-carboline core (which contains an indole substructure), replacing an 8-methoxy group (corresponding to the 5-position of the indole) with a hydrogen or methyl group led to a retention or slight increase in potency, suggesting that a methoxy group at this position was not essential for activity. acs.org
Furthermore, the electronic influence of the methoxy group can direct the synthesis of indole derivatives. In Fischer indole synthesis, a methoxy group on the phenylhydrazone precursor directs cyclization toward the methoxy-substituted side. nih.gov The presence of a 5-methoxy group on the indole ring has been shown to increase the yield in C3-alkylation reactions, as the electron-donating group activates the ring for electrophilic substitution. nih.gov Similarly, manganese-catalyzed C3-alkylation of indoles showed that electron-donating methoxy-substituted indolines (at the 5- and 6-positions) yielded the desired products in high yields. rsc.org
Table 2: Activity of Methoxyindoles as Aryl Hydrocarbon Receptor (AhR) Ligands nih.gov
| Compound | Activity Profile | Relative Efficacy (E_MAX vs. Dioxin) |
| 4-Methoxyindole (B31235) | Agonist | - |
| 5-Methoxyindole | Agonist | - |
| 6-Methoxyindole | Agonist | - |
| 7-Methoxyindole | Agonist | 80% |
This table highlights how different methoxy substitution patterns can result in varied biological activities.
Structure-Activity Relationships of Indole Nucleus Substituents
The indole scaffold is a privileged structure in medicinal chemistry, and substitutions at various positions have led to compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netnih.gov
Key findings from various SAR studies include:
Halogenation: The introduction of halogens (F, Cl, Br) at the C5 or C7 position of the indole ring has been shown to affect cytotoxicity in cancer cells. mdpi.com For instance, in the development of CFTR potentiators, a 6-fluoro substituent was beneficial for activity. acs.org
Methyl Groups: Methylation can also have a significant impact. 4-Methylindole and 6-methylindole (B1295342) were identified as potent agonists of the aryl hydrocarbon receptor (AhR). nih.gov However, a methyl group at the C3 position can act as an antagonist. nih.gov
Carbonyl and Ester Groups: The presence of a carbonyl group at C2 or a double bond and an ester group at C3 has been associated with increased cytotoxicity in some cancer cell lines. mdpi.com
Table 3: SAR Summary of Indole Nucleus Substitutions for Anticancer Activity mdpi.com
| Position | Substituent Type | Observed Effect |
| C2 | Carbonyl group (Oxindole) | Increased cytotoxicity |
| C3 | Spiro-ring | Increased cytotoxicity |
| C3 | Double bond + Ester group | Increased cytotoxicity |
| C5 / C7 | Halogens (F, Cl, Br) | Affects cytotoxicity |
| C5 | Aryl group (with Br) | Favorable for Tyrosine Kinase inhibition |
Role of Indole Nitrogen Substitution in Molecular Interactions
Substitution at the N1 position of the indole ring plays a pivotal role in modulating the biological and chemical properties of indole derivatives. The indole N-H group is weakly acidic and can act as a hydrogen bond donor, an important interaction in many protein-ligand binding events. chim.it Modifying this position by replacing the hydrogen with other groups alters the molecule's steric and electronic profile, preventing it from acting as a hydrogen bond donor and potentially introducing new interactions.
Key insights into the role of N1 substitution include:
Increased Potency: In a series of indole-3-carbinol (B1674136) (I3C) derivatives investigated for antiproliferative activity, substitution at the indole nitrogen with N-alkoxy groups (methoxy, ethoxy, propoxy, butoxy) led to a striking increase in efficacy. nih.gov These N-substituted derivatives inhibit the formation of reactive intermediates, and the potency increased with the length of the N-alkoxy chain. nih.gov
Blocking Hydrogen Bonding: The N-H group is often crucial for activity. In some contexts, its substitution can be detrimental if it disrupts a key hydrogen bond with a receptor. However, in other cases, this modification can enhance selectivity or improve pharmacokinetic properties.
Synthetic Handle: The indole nitrogen is a common site for synthetic modification. N-alkylation is a straightforward way to introduce a variety of side chains, which has been exploited in the development of novel anti-inflammatory and antioxidant agents. researchgate.net
Novel Reactivity: Research has shown that under certain acidic conditions, 1-hydroxyindoles can undergo a nucleophilic substitution reaction directly on the indole nitrogen, a previously unprecedented mechanism. clockss.orgresearchgate.net This allows for the synthesis of novel 1-aryl or 1-(indol-3-yl)indole structures, opening new avenues for creating complex indole derivatives. clockss.org In some cases, N1-methoxy substitution can activate the C2 position for nucleophilic attack. nii.ac.jpdoi.org
Table 4: Impact of Indole N-Substitution on Biological Activity
| Compound Class | N1-Substituent | Effect on Biological Activity | Reference |
| Indole-3-Carbinols | N-Alkoxy (C1-C4) | Significantly increased antiproliferative potency | nih.gov |
| Tryptamine (B22526) Derivatives | 1-(Indol-3-yl) | Formation of novel dimeric structures with unique properties | clockss.org |
| Indole-3-heterocycles | (Tetrahydropyran-4-yl)methyl | Potent CB1 receptor agonists | researchgate.net |
| Indole-6-oxyacetic acids | 3-(4-methoxyphenoxy)propyl | Novel Mcl-1 inhibitor | nih.gov |
Stereochemical Effects on the Biological and Chemical Properties of Indole Derivatives
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the biological and chemical properties of indole derivatives. Chiral centers within an indole-containing molecule can lead to enantiomers or diastereomers that may exhibit significantly different potencies, efficacies, or metabolic profiles due to the stereospecific nature of biological receptors and enzymes.
Key observations regarding stereochemical effects include:
Enantioselective Activity: In the development of CFTR potentiators, a racemic compound with a rigid, bridged skeleton was found to be detrimental to activity. However, upon separation of the enantiomers, it was discovered that only one of the two enantiomers retained some activity, demonstrating the importance of specific stereochemistry for the desired biological effect. acs.org
Conformationally Restricted Analogues: Creating rigid, tricyclic indole analogues can introduce chirality and lead to potent compounds. For cannabinoid receptor 1 (CB1) agonists, the biological activity was found to be dependent on the absolute configuration of the chiral center in the newly formed ring. The preferred enantiomer was significantly more potent than its mirror image and the original, more flexible lead compound. researchgate.net
Diastereoselective Synthesis: In phosphine-mediated cycloaddition reactions to create cyclopentenes, the use of a proline-derived substrate resulted in the product with moderate, substrate-controlled diastereoselectivity (3:1 ratio). acs.org This indicates that chiral auxiliaries or substrates can influence the stereochemical outcome of reactions involving indole-related precursors.
While the specific compound 1H-Indole-3-dodecanol, 4-methoxy- does not inherently possess a chiral center unless the dodecanol chain is substituted, the principles of stereochemistry are paramount when designing more complex analogues or considering its interactions with a chiral biological environment. Any modification that introduces a stereocenter would necessitate the separation and individual evaluation of the resulting stereoisomers to fully understand the SAR.
Investigation of Biological Activities Non Clinical Focus
Antimicrobial Properties and Associated Mechanisms
The antimicrobial potential of indole (B1671886) derivatives is a subject of extensive research. The unique chemical structure of the indole ring allows for various modifications, leading to compounds with significant activity against a broad spectrum of pathogens.
Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria (e.g., Staphylococcus aureus, MRSA)
The core indole nucleus is a common feature in many compounds exhibiting antibacterial properties. Studies on various indole derivatives have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain indole derivatives have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant challenge in clinical settings. nih.govnih.gov The lipophilic nature of the dodecanol (B89629) side chain in 1H-Indole-3-dodecanol, 4-methoxy- could enhance its ability to penetrate bacterial cell membranes, a key factor in antibacterial efficacy. Long-chain fatty alcohols themselves have been shown to possess antibacterial activity, with the length of the carbon chain influencing their effectiveness. nih.gov For example, 1-dodecanol (B7769020) has been identified as having high antibacterial activity against S. aureus. nih.gov
The combination of the indole core, the methoxy (B1213986) group at the 4-position, and the C12 alcohol chain suggests that 1H-Indole-3-dodecanol, 4-methoxy- could exhibit notable antibacterial properties. The methoxy substitution on the indole ring has been shown in some pyrazoline derivatives to increase antibacterial activity against S. aureus. turkjps.org
Table 1: Examples of Antibacterial Activity of Related Indole Derivatives
| Compound/Derivative Class | Target Bacteria | Observed Effect |
| Indole-based derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent activity against diverse bacterial strains. nih.gov |
| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | MRSA | Low minimum inhibitory concentration (MIC) of 0.98 μg/mL. mdpi.com |
| Long-chain fatty alcohols (e.g., 1-dodecanol) | Staphylococcus aureus | High antibacterial activity. nih.gov |
| Indole-thiadiazole and Indole-triazole derivatives | S. aureus | MIC value of 6.25 µg/mL. nih.gov |
Antifungal and Antiviral Potential
Indole derivatives have also been investigated for their potential against fungal and viral pathogens. The indole scaffold is present in several antiviral drugs and has been shown to be a valuable template for the development of new antiviral agents. sigmaaldrich.com For example, some indole derivatives have demonstrated activity against viruses such as the human immunodeficiency virus (HIV) and hepatitis C virus (HCV). sigmaaldrich.com Similarly, β-carbolines, which are structurally related to indoles, have shown activity against a range of viruses, including herpes simplex virus and influenza A virus. nih.gov
In the realm of antifungal research, indole derivatives linked to other heterocyclic structures like triazoles have exhibited excellent activity against Candida albicans and Candida krusei. nih.gov The structural components of 1H-Indole-3-dodecanol, 4-methoxy- suggest that it could also possess antifungal properties, although specific studies are required for confirmation.
Quorum Sensing Inhibition and Biofilm Modulation
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation. The inhibition of QS is a promising strategy to combat bacterial infections without exerting selective pressure that leads to resistance. Indole itself is a known signaling molecule and can interfere with QS systems in various bacteria, including Pseudomonas aeruginosa. researchgate.net It has been shown to inhibit biofilm formation by disrupting the folding of the QS regulator. researchgate.net
Derivatives of indole have also been explored as QS inhibitors. nih.gov The long alkyl chain of 1H-Indole-3-dodecanol, 4-methoxy- could play a role in its potential to interfere with the long-chain acyl-homoserine lactone (AHL) signaling molecules used by many Gram-negative bacteria. Research on 4-hydroxyindole (B18505) azo compounds has demonstrated their ability to inhibit biofilm formation in P. aeruginosa and S. aureus. journaljsrr.com
Antiprotozoal and Antiparasitic Research (e.g., Antifilarial Activity of β-carbolines)
While direct research on the antiprotozoal activity of 1H-Indole-3-dodecanol, 4-methoxy- is not available, the broader class of indole-containing compounds has shown promise in this area. nih.gov For instance, β-carboline alkaloids, which share the indole core, have been investigated for their antimalarial activity against Plasmodium falciparum. nih.gov These compounds are thought to exert their effect by intercalating with the parasite's DNA.
Furthermore, various organic molecules, including heterocyclic compounds, are continuously being explored for the development of new antiprotozoal agents against parasites like Entamoeba histolytica, Giardia lamblia, and Trichomonas vaginalis. mdpi.comresearchgate.net Given that the indole nucleus is a key component in many biologically active molecules, it is plausible that 1H-Indole-3-dodecanol, 4-methoxy- could exhibit some level of antiprotozoal or antiparasitic activity, warranting future investigation.
Antioxidant Effects and Reactive Oxygen Species Scavenging
Phenolic compounds are well-known for their antioxidant properties, primarily due to their ability to scavenge reactive oxygen species (ROS). The presence of a methoxy group on the indole ring of 1H-Indole-3-dodecanol, 4-methoxy- suggests it may possess antioxidant potential. The methoxy group can donate an electron to neutralize free radicals.
Table 2: Antioxidant Potential of Related Compound Classes
| Compound Class | Mechanism/Effect |
| Phenolic Compounds | Scavenging of reactive oxygen species. nih.gov |
| Substituted β-carbolines | Exhibit antioxidant effects. wikipedia.org |
| Moringa oleifera leaf extracts (rich in phenolics) | Radical scavenging and reducing power. nih.gov |
Enzyme Modulation and Inhibition Studies (in vitro Assays)
The indole scaffold is a versatile template for the design of enzyme inhibitors. Various indole derivatives have been synthesized and evaluated for their ability to inhibit a range of enzymes. For example, some indole derivatives have been identified as potent inhibitors of phosphodiesterase type 4 (PDE4), an enzyme involved in inflammatory pathways. nih.gov Others have been shown to inhibit cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. nih.gov
The specific substitution pattern of 1H-Indole-3-dodecanol, 4-methoxy- could make it a candidate for interacting with specific enzyme active sites. For instance, the methoxy group and the long alkyl chain could provide both polar and non-polar interactions within a binding pocket. A study on a related compound, 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, identified it as a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.gov This highlights the potential for methoxy-indole derivatives to act as specific enzyme inhibitors.
Table 3: Examples of Enzyme Inhibition by Indole Derivatives
| Enzyme Target | Inhibitor Class |
| Phosphodiesterase type 4 (PDE4) | Indole derivatives nih.gov |
| Cyclooxygenase (COX) | Indole Schiff base derivatives nih.gov |
| NAD(P)H:quinone oxidoreductase 1 (NQO1) | 5-methoxy-indole derivative nih.gov |
| Monoamine oxidase B (MAO-B) | β-carbolines wikipedia.org |
Cellular Biology Investigations
Impact on Cell Migration and Invasion Processes (in vitro)
No data is available for the isolated compound 1H-Indole-3-dodecanol, 4-methoxy-. Research on a crude extract containing this compound showed inhibition of cell migration in colorectal cancer cell lines. nih.gov
Studies on Colony Formation and Cell Proliferation (in vitro)
There is no information available regarding the specific effects of 1H-Indole-3-dodecanol, 4-methoxy- on colony formation and cell proliferation. The Streptomyces sp. 801 extract containing this compound was shown to decrease the viability of colorectal cancer cells. nih.gov
Analysis of Cellular Pathways and Molecular Targets (in vitro)
The cellular pathways and molecular targets specifically modulated by 1H-Indole-3-dodecanol, 4-methoxy- have not been investigated. The crude extract was found to affect the expression of genes involved in apoptosis and cell cycle regulation. nih.gov
Apoptotic Pathway Induction and Cell Cycle Analysis (in vitro)
While the Streptomyces sp. 801 extract demonstrated the ability to induce apoptosis and cause cell cycle arrest, the role of 1H-Indole-3-dodecanol, 4-methoxy- in these processes is unknown. nih.gov
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopic methods are indispensable for the detailed structural analysis of novel or complex organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide in-depth information about the molecular framework and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR, e.g., HMQC, HMBC, COSY)
NMR spectroscopy is a powerful tool for determining the precise structure of organic compounds by mapping the carbon and hydrogen framework. For 1H-Indole-3-dodecanol, 4-methoxy-, a combination of 1D and 2D NMR experiments would be employed for complete structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 1H-Indole-3-dodecanol, 4-methoxy-, the expected chemical shifts are influenced by the aromatic indole ring, the methoxy group, and the long aliphatic dodecanol chain. Aromatic protons on the indole ring typically appear in the downfield region (δ 6.5-8.0 ppm) libretexts.orgmnstate.edumnstate.edu. The methoxy group protons would present as a sharp singlet around δ 3.9 ppm sigmaaldrich.com. The protons of the long dodecanol chain would be observed in the upfield region, with the methylene group attached to the indole ring appearing around δ 2.8-3.0 ppm, the methylene group attached to the hydroxyl group at approximately δ 3.6 ppm, and the bulk of the methylene protons in the chain as a broad multiplet between δ 1.2-1.6 ppm. The terminal methyl group of the dodecanol chain would be a triplet around δ 0.9 ppm nih.govuobasrah.edu.iq.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The carbons of the aromatic indole ring are expected to resonate between δ 100-150 ppm libretexts.orgoregonstate.edu. The methoxy carbon would appear around δ 55-60 ppm sigmaaldrich.com. The carbons of the dodecanol chain would have characteristic shifts, with the carbon attached to the hydroxyl group resonating at approximately δ 60-65 ppm, and the other aliphatic carbons appearing in the δ 14-40 ppm range nih.govlibretexts.org.
2D-NMR Spectroscopy: Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing connectivity within the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for instance, showing the correlation between adjacent methylene groups within the dodecanol chain and couplings between the aromatic protons on the indole ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon azom.com.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This would be instrumental in confirming the connection of the dodecanol chain to the C3 position of the indole ring and the position of the methoxy group at C4 azom.com.
Predicted NMR Data for 1H-Indole-3-dodecanol, 4-methoxy-
| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
| Indole N-H | ~8.0 (br s) | - |
| Indole Aromatic C-H | 6.5 - 7.5 (m) | 100 - 140 |
| Indole Quaternary C | - | 110 - 155 |
| Methoxy (OCH₃) | ~3.9 (s) | ~56 |
| Indole-CH₂- | ~2.9 (t) | ~25 |
| -(CH₂)₁₀- | 1.2 - 1.6 (m) | 22 - 32 |
| -CH₂-OH | ~3.6 (t) | ~63 |
| -CH₃ | ~0.9 (t) | ~14 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS, HRMS, ESI-TOFMS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOFMS) would be used to determine the exact mass of the molecular ion of 1H-Indole-3-dodecanol, 4-methoxy- researchgate.net. This allows for the unambiguous determination of its molecular formula (C₂₁H₃₃NO₂).
Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum provides valuable structural information. For 1H-Indole-3-dodecanol, 4-methoxy-, fragmentation is expected to occur at several key points. Cleavage of the C-C bond adjacent to the indole ring (β-cleavage) is a common fragmentation pathway for 3-substituted indoles, which would lead to a stable indolylic cation scispace.comresearchgate.netscirp.org. The long dodecanol chain would likely undergo fragmentation, leading to a series of losses of 14 Da (CH₂) units whitman.edulibretexts.org. Fragmentation of the alcohol moiety can occur through alpha-cleavage (loss of an alkyl radical) or dehydration (loss of a water molecule) libretexts.orgyoutube.com.
Predicted Key Mass Spectrometry Fragments for 1H-Indole-3-dodecanol, 4-methoxy-
| m/z (mass-to-charge ratio) | Proposed Fragment Structure/Loss |
| 331 | [M]⁺ (Molecular Ion) |
| 313 | [M - H₂O]⁺ |
| 160 | [4-methoxy-1H-indol-3-yl)methyl]⁺ |
| 146 | [4-methoxy-1H-indole]⁺ |
| Series of peaks with 14 Da difference | Loss of (CH₂)n from the dodecanol chain |
Note: The relative abundance of these fragments can vary depending on the ionization technique and energy used.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Properties
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For 1H-Indole-3-dodecanol, 4-methoxy-, the IR spectrum would show a characteristic broad absorption for the O-H stretch of the alcohol group around 3200-3600 cm⁻¹ and a sharp N-H stretch for the indole ring around 3400 cm⁻¹ uhcl.eduwpmucdn.com. The C-H stretching of the aromatic ring and the aliphatic chain would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching of the aromatic ring would appear in the 1450-1600 cm⁻¹ region. A notable C-O stretching vibration for the methoxy group is expected around 1030-1250 cm⁻¹ nih.govresearchgate.net.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole chromophore exhibits characteristic absorption bands in the UV region. Typically, indoles show two main absorption bands, corresponding to the ¹Lₐ and ¹Lₑ transitions nih.govnih.gov. For 4-methoxyindole (B31235) derivatives, these bands are expected around 220 nm and 270-290 nm core.ac.ukacs.org. The presence of the methoxy group, an electron-donating group, can cause a slight red shift (bathochromic shift) of these absorption maxima compared to the unsubstituted indole nih.govcore.ac.uk.
Advanced Chromatographic Separation and Detection Techniques
Chromatographic techniques are essential for separating the target compound from complex mixtures and for its quantification. The choice of method depends on the volatility and polarity of the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling and Component Identification
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the high molecular weight and the presence of a polar hydroxyl group, 1H-Indole-3-dodecanol, 4-methoxy- may require derivatization to increase its volatility and thermal stability for GC analysis sigmaaldrich.comgcms.czlibretexts.orgcolostate.eduupb.ro. Common derivatization methods for alcohols include silylation (e.g., with BSTFA) or acylation sigmaaldrich.comgcms.czlibretexts.orgcolostate.edu. Once derivatized, the compound can be separated on a GC column, typically a non-polar or medium-polarity column, and detected by a mass spectrometer. The resulting mass spectrum can be used for identification by comparison with spectral libraries or by interpretation of the fragmentation pattern.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Complex Mixture Analysis
UPLC-MS/MS is a highly sensitive and selective technique for the analysis of non-volatile and thermally labile compounds in complex matrices, making it well-suited for the direct analysis of 1H-Indole-3-dodecanol, 4-methoxy- without derivatization researchgate.netnih.govnih.gov. The separation would typically be performed on a reversed-phase column (e.g., C18) with a mobile phase gradient of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve ionization. The UPLC system provides high-resolution separation, and the tandem mass spectrometer (MS/MS) allows for highly selective and sensitive detection through techniques like Multiple Reaction Monitoring (MRM). This is particularly useful for quantifying the compound in complex biological or environmental samples.
Computational and Theoretical Investigations on Indole Compounds
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as an indole (B1671886) derivative, might interact with a biological target, typically a protein or enzyme. The process involves sampling different conformations of the ligand within the binding site of the receptor and scoring them based on their binding affinity.
In the context of indole derivatives, docking studies have been instrumental in rationalizing their biological activities. For instance, studies on various indole analogues have successfully predicted their binding modes within the active sites of enzymes like human non-pancreatic secretory phospholipase A2 (sPLA2) and Janus kinase 3 (JAK-3). msjonline.orgnih.gov These simulations reveal crucial interactions, such as hydrogen bonds and π-stacking, that stabilize the ligand-receptor complex. nih.gov For a molecule like 1H-Indole-3-dodecanol, 4-methoxy-, docking simulations would be critical. The long dodecanol (B89629) chain could explore deep hydrophobic pockets within a receptor, while the indole core, with its 4-methoxy group, could form specific hydrogen bonds and hydrophobic interactions. For example, docking of some indole derivatives has shown hydrogen bond interactions with key amino acid residues like Asp48 and Gly29 in sPLA2. msjonline.org Such analyses help in understanding the structure-activity relationship (SAR) and in the rational design of more potent and selective inhibitors. msjonline.orgnih.gov
Table 1: Example of Molecular Docking Data for Indole Derivatives with Target Proteins Note: This table presents hypothetical data for 1H-Indole-3-dodecanol, 4-methoxy- based on typical findings for similar compounds, as specific data is not available.
| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|---|
| 1H-Indole-3-dodecanol, 4-methoxy- | JAK-3 Protein | -9.5 | LEU905, VAL884 | Hydrophobic |
| 1H-Indole-3-dodecanol, 4-methoxy- | sPLA2 | -8.8 | ASP48, GLY29 | Hydrogen Bond |
| 2-phenyl-1H-indole-3-carbaldehyde | 145 TYR | -11.3 | TYR | Hydrogen Bond researchgate.net |
| phenyl(2-phenyl-1H-indol-3-yl)methanone | 580 THR | -14.2 | THR | Hydrogen Bond researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. growingscience.com By identifying key molecular descriptors (physicochemical properties like hydrophobicity, electronics, and sterics), QSAR models can predict the activity of new, unsynthesized compounds. bio-hpc.eu This approach significantly accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates. growingscience.com
For indole derivatives, 2D and 3D-QSAR studies have been successfully applied to predict various biological activities, including antioxidant, anticancer, and enzyme inhibitory potentials. bohrium.comnih.govnih.govnih.gov A typical QSAR study involves:
Data Set Preparation : A series of indole analogues with experimentally determined biological activities is collected.
Descriptor Calculation : Molecular descriptors are calculated for each compound.
Model Building : Statistical methods, such as multiple linear regression, are used to build a predictive model. msjonline.org
Validation : The model's predictive power is rigorously tested.
For 1H-Indole-3-dodecanol, 4-methoxy-, a QSAR model could predict its activity based on descriptors like its high lipophilicity (LogP) due to the C12 chain, and electronic properties influenced by the methoxy (B1213986) group. Studies on other indole series have shown that descriptors related to electronic properties and topological shape are crucial for potent anticancer activity. nih.gov A reliable QSAR model could thus guide modifications to the dodecanol chain length or the substitution pattern on the indole ring to optimize a desired biological effect. nih.gov
Table 2: Key Molecular Descriptors in QSAR Models for Indole Derivatives
| Descriptor Type | Specific Descriptor Example | Predicted Influence on Activity | Reference Study Area |
|---|---|---|---|
| Electronic | ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Correlates with the ability to accept electrons in reactions. cmu.ac.th | Anticancer Activity cmu.ac.th |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Impacts membrane permeability and target engagement. cmu.ac.th | Anticancer Activity cmu.ac.th |
| Topological | TopoPSA (Topological Polar Surface Area) | Relates to hydrogen bonding potential and permeability. nih.gov | Anticancer Activity nih.gov |
| Steric | Molecular Volume | Defines the required shape for fitting into a receptor's active site. bohrium.com | Antioxidant Activity bohrium.com |
Electronic Structure Calculations (e.g., DFT) and Photophysical Property Prediction
Electronic structure calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules. These methods can accurately predict molecular geometries, vibrational frequencies, and electronic properties such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This information is crucial for understanding a molecule's reactivity and its photophysical behavior, including its absorption and emission of light. researchgate.net
Studies on methoxyindoles have utilized these techniques to explore their structure and photochemistry. For 4-methoxyindole (B31235), calculations have helped to confirm its most stable tautomeric form and to elucidate the mechanism of photochemical transformations upon UV irradiation. researchgate.net The methoxy group, being an electron-donating group, significantly influences the electronic distribution within the indole ring, which in turn affects its photophysical properties. researchgate.net For 1H-Indole-3-dodecanol, 4-methoxy-, DFT calculations could predict its UV-Vis absorption spectrum, fluorescence properties, and quantum yield. Such predictions are valuable in developing indole-based fluorescent probes or materials for organic electronics. beilstein-journals.orgchemimpex.com
Table 3: Predicted Photophysical Properties of Methoxy-Indole Derivatives from Computational Studies
| Compound | Property | Predicted Value/Characteristic | Computational Method |
|---|---|---|---|
| 4-Methoxyindole | Most Stable Tautomer | 1H-tautomeric form researchgate.net | DFT |
| 4-Methoxyindole | Radical Spin Density | Highest at C3 and N1 positions researchgate.net | Natural Bond Orbital Analysis researchgate.net |
| Indole Derivatives (General) | Fluorescence Emission | Can be tuned from blue to red by modifying substituents. mdpi.com | DFT |
| Benzophospholo[3,2-b]indole Derivatives | Absorption Maxima (λabs) | 299–307 nm beilstein-journals.org | UV-Vis Spectroscopy (supported by theory) |
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry provides a virtual laboratory to study the step-by-step process of chemical reactions. By calculating the potential energy surface of a reaction, researchers can identify transition states, intermediates, and activation barriers. This knowledge is fundamental for optimizing reaction conditions, improving yields, and understanding the formation of byproducts.
While a specific computational study on the reaction mechanism for the synthesis of 1H-Indole-3-dodecanol, 4-methoxy- is not available, the methodologies are well-established for related aromatic compounds. For example, the mechanism of the reaction between 4-methyl aniline and hydroxyl radicals has been computed using high-level methods to determine reaction pathways and kinetics. mdpi.com Similarly, computational approaches could be used to investigate the synthesis of 1H-Indole-3-dodecanol, 4-methoxy-, perhaps via a Friedel-Crafts type reaction on the 4-methoxyindole core followed by reduction. Such a study would calculate the energy profiles for different potential pathways, revealing the most favorable route and providing insights into the regioselectivity and stereoselectivity of the reaction.
Network Pharmacology Approaches in Identifying Compound-Target Networks
Network pharmacology is an emerging field that moves beyond the "one-drug, one-target" paradigm to investigate the complex interactions between a drug, its multiple targets, and the broader network of biological pathways. nih.gov This systems-level approach is particularly useful for understanding the multifaceted effects of drugs on complex diseases. The process involves constructing networks that link compounds to their protein targets, and then mapping these targets onto disease-related pathways. researchgate.netmdpi.com
For a compound like 1H-Indole-3-dodecanol, 4-methoxy-, a network pharmacology approach would begin by predicting its potential protein targets using databases and computational tools. These predicted targets would then be used to construct a compound-target network. researchgate.net Further analysis, such as gene ontology and pathway enrichment, would reveal the biological processes and signaling pathways most likely to be modulated by the compound. nih.gov This approach could uncover unexpected therapeutic applications or explain the mechanisms behind its observed biological activities, providing a holistic view of its pharmacological profile. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
